molecular formula C16H24ClN B8429217 2-Di-n-propylamino-8-chloro-1,2,3,4-tetrahydronaphthalene

2-Di-n-propylamino-8-chloro-1,2,3,4-tetrahydronaphthalene

Cat. No. B8429217
M. Wt: 265.82 g/mol
InChI Key: FDDYTYUUDGHIAU-UHFFFAOYSA-N
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Patent
US05389687

Procedure details

To a solution of 8-chloro-2-tetralone (3.0 gm, 16.6 mMol) in benzene (25 mL) were added dipropylamine (3.35 mL, 33.2 mMol) and p-toluenesulfonic acid (100 mg), and the reaction mixture was heated at reflux for 4 hours with constant water removal (Dean-Stark trap). The reaction mixture was then cooled to room temperature, and the volatiles were removed in vacuo to give a dark viscous residue. To a solution of this crude material in methanol (30 mL) were added acetic acid (3 mL) followed by the dropwise addition of sodium borohydride (1.5 gm) in ethanol (60 mL) with cooling. The reaction mixture was stirred for 18 hours at room temperature. To this was then added hydrochloric acid (6M, 20 mL) and the mixture stirred 4 hours at room temperature. The volatiles were then removed in vacuo and the residue triturated with water. The aqueous phase was extracted once with diethyl ether, and the organic phase was discarded. The remaining aqueous phase was made basic with concentrated ammonium hydroxide and was then extracted well with dichloromethane. The organic extracts were combined, washed with saturated aqueous sodium chloride, dried over sodium sulfate and concentrated in vacuo to give an orange liquid. Purification by chromatography on basic alumina (Activity I, dichloromethane) gave a colorless liquid (1.75 gm, 40%). The hydrochloride salt was formed and recrystallized (ethanol/diethyl ether) to give a colorless, crystalline-solid (m.p.=159°-160° C.).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
3.35 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH2:10][C:9](=O)[CH2:8][CH2:7]2.[CH2:13]([NH:16][CH2:17][CH2:18][CH3:19])[CH2:14][CH3:15].[BH4-].[Na+].Cl>C1C=CC=CC=1.CO.C(O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O)(=O)C.O>[CH2:13]([N:16]([CH2:17][CH2:18][CH3:19])[CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[C:2]([Cl:1])[CH:3]=[CH:4][CH:5]=2)[CH2:10]1)[CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=CC=C2CCC(CC12)=O
Name
Quantity
3.35 mL
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark viscous residue
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted once with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
was then extracted well with dichloromethane
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an orange liquid
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on basic alumina (Activity I, dichloromethane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CC)N(C1CC2=C(C=CC=C2CC1)Cl)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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